2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride
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Overview
Description
ML309 Hydrochloride is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) (R132H and R132C) that binds reversibly to the enzyme . It is used in laboratory settings for research purposes .
Molecular Structure Analysis
The empirical formula of ML309 Hydrochloride is C29H29FN4O2 · HCl . It has a molecular weight of 521.03 .
Physical and Chemical Properties Analysis
ML309 Hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of 20 mg/mL . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Inhibition of Mutant IDH1 for Cancer Treatment : ML309 is a small molecule inhibitor targeting mutant forms of IDH1, specifically R132H and R132C mutations. These mutations are associated with the production of the oncometabolite 2-Hydroxyglutarate (2-HG), implicated in oncogenesis. ML309 competes with α-Ketoglutarate but is uncompetitive with NADPH, and it rapidly and reversibly affects cellular 2-HG levels. This understanding of IDH1 R132H inhibition by ML309 sets the stage for targeting IDH1 R132H mutations in cancer treatment, particularly in glioblastoma and AML (Davis et al., 2014).
Mechanism of Action and Binding Dynamics : The study by Davis et al. involved comprehensive biochemical, cellular, and biophysical approaches to investigate ML309's action mechanism. This included substrate binding and product inhibition studies to further elucidate the IDH1 R132H catalytic cycle. Their findings suggest that ML309 binds to IDH1 R132H after the formation of the IDH1 R132H NADPH complex, indicating a sophisticated interaction that could be leveraged for therapeutic purposes.
Effectiveness in Cellular Models : ML309 has been shown to inhibit 2-HG production in a glioblastoma cell line with minimal cytotoxicity. This indicates its potential as a targeted therapy with reduced adverse effects, a significant consideration in cancer treatment.
Potential for Clinical Application : The detailed binding mechanism and the inhibitory effects of ML309 on mutant IDH1 and 2-HG production highlight its potential for clinical application in treating cancers associated with IDH1 mutations.
Mechanism of Action
Target of Action
The primary target of ML-309 is mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 plays a crucial role in the tricarboxylic acid (TCA) cycle, converting isocitrate to alpha-ketoglutarate. Mutations in IDH1 can lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which is implicated in several types of cancer .
Mode of Action
ML-309 acts as an inhibitor of the mutant IDH1 . It selectively inhibits the R132H mutation of IDH1 over the wild-type IDH1 . The inhibition is reversible, meaning that the binding of ML-309 to the mutant IDH1 can be reversed, allowing the enzyme to regain its function .
Biochemical Pathways
By inhibiting mutant IDH1, ML-309 affects the metabolic pathway involving isocitrate and alpha-ketoglutarate . More specifically, it reduces the production of the oncometabolite 2-HG in cells with the IDH1 R132H mutation . This can potentially disrupt the pathological processes driven by 2-HG, such as epigenetic alterations and blockage of cell differentiation .
Result of Action
The primary result of ML-309’s action is the reduction of 2-HG production in cells harboring the IDH1 R132H mutation . This could potentially alleviate the oncogenic effects of 2-HG, although the specific cellular and molecular effects would depend on the context, such as the type of cancer and the presence of other genetic alterations .
Safety and Hazards
Properties
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O2.ClH/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33;/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMHAMFRFTZMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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